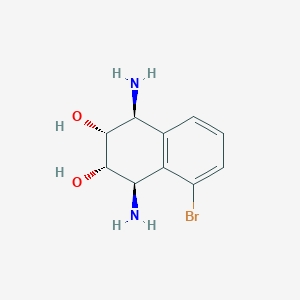
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic): is a complex organic compound with a molecular structure that includes multiple functional groups such as amino, hydroxyl, and bromo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic) typically involves multiple steps, starting from simpler organic compounds. One common approach is the bromination of naphthalene derivatives followed by selective reduction and functional group modifications. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the racemic mixture with high purity.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: : The amino groups can be reduced to form amine derivatives.
Substitution: : The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium iodide (NaI) and reaction conditions involving polar aprotic solvents are typically employed.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of iodides or other substituted derivatives.
科学研究应用
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic): has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It can be used as a probe in biological studies to understand molecular interactions.
Medicine: : Potential use in drug discovery and development due to its structural complexity and reactivity.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
(1R,2S,3R,4S)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol (racemic): can be compared to other similar compounds such as 2,3-diamino-5-bromopyridine and 2-bromo-1,2,3,4-tetrahydronaphthalene . While these compounds share structural similarities, the presence of different functional groups and stereochemistry can lead to distinct chemical properties and applications.
List of Similar Compounds
2,3-Diamino-5-bromopyridine
2-bromo-1,2,3,4-tetrahydronaphthalene
5-bromo-1,2,3,4-tetrahydronaphthalene
属性
IUPAC Name |
(1S,2R,3S,4R)-1,4-diamino-5-bromo-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c11-5-3-1-2-4-6(5)8(13)10(15)9(14)7(4)12/h1-3,7-10,14-15H,12-13H2/t7-,8+,9+,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNJIKHMJJBMEU-JLIMGVALSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(C(C2N)O)O)N)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C([C@H]([C@@H]([C@@H]([C@H]2N)O)O)N)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2992153.png)
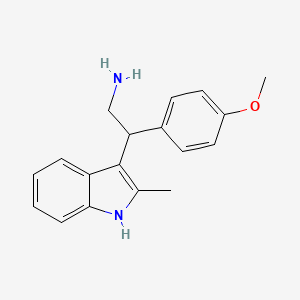
![1,3-Benzodioxol-5-yl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992158.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2992159.png)
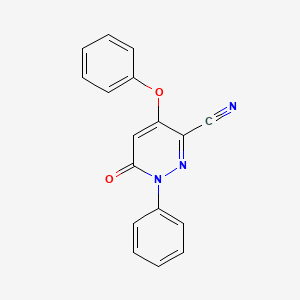
![1-(Sec-butyl)-3-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2992162.png)
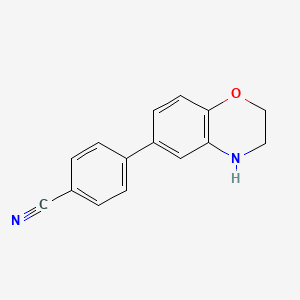
![4-bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2992164.png)
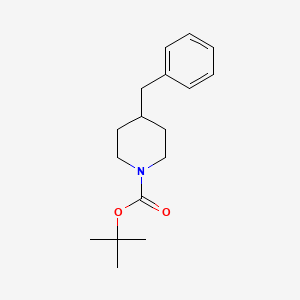
![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)
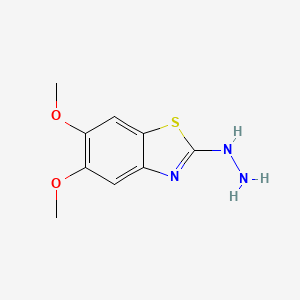
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992172.png)
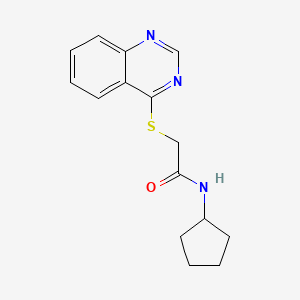
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)
